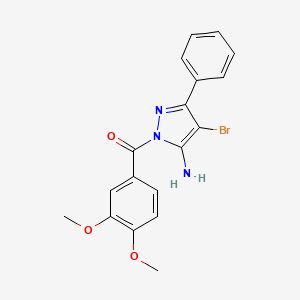![molecular formula C26H28N2O3 B11066337 (10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B11066337.png)
(10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-12,14-dione is a complex organic molecule characterized by its unique tetracyclic structure and the presence of an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione typically involves multiple steps:
Formation of the Adamantane Moiety: The adamantane-1-carbonyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Construction of the Tetracyclic Core: The tetracyclic core is synthesized through a series of cyclization reactions. This often involves the use of intramolecular Diels-Alder reactions, which form the fused ring system.
Introduction of the Diazatetracyclo Moiety: The diazatetracyclo structure is typically formed through a sequence of condensation reactions, where nitrogen-containing precursors are cyclized to form the diazatetracyclo ring system.
Final Assembly: The final step involves coupling the adamantane-1-carbonyl group with the tetracyclic core, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the diazatetracyclo ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex tetracyclic systems and the effects of adamantane substitution.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its rigid structure and multiple functional groups make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets in a specific manner, making it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In industry, the compound’s stability and unique properties make it a candidate for use in materials science, particularly in the development of new polymers or as a component in advanced materials.
Mechanism of Action
The mechanism by which (10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety may enhance its ability to cross biological membranes, while the diazatetracyclo structure could facilitate binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione: Similar structure but lacks the methyl group at position 13.
(10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-diol: Similar structure but with hydroxyl groups instead of carbonyl groups.
Uniqueness
The uniqueness of (10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-12,14-dione lies in its combination of a rigid tetracyclic core with an adamantane moiety
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(10R,11S,15R,16S)-16-(adamantane-1-carbonyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C26H28N2O3/c1-27-24(30)20-19-7-6-17-4-2-3-5-18(17)28(19)22(21(20)25(27)31)23(29)26-11-14-8-15(12-26)10-16(9-14)13-26/h2-7,14-16,19-22H,8-13H2,1H3/t14?,15?,16?,19-,20-,21-,22+,26?/m1/s1 |
InChI Key |
UFSVEZBGPOFWFW-VGUQVWIESA-N |
Isomeric SMILES |
CN1C(=O)[C@@H]2[C@H]3C=CC4=CC=CC=C4N3[C@@H]([C@@H]2C1=O)C(=O)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
CN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)

![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B11066269.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate](/img/structure/B11066305.png)
![4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11066309.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B11066310.png)
![11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11066315.png)
![3-{2-[(2-Chlorophenyl)amino]-1,3-thiazol-4-yl}-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11066330.png)
